(E)-3-(furan-2-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one
説明
特性
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-18-6-4-17(5-7-18)20-15-21(24-16-23-20)25-10-12-26(13-11-25)22(27)9-8-19-3-2-14-29-19/h2-9,14-16H,10-13H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHXIZVZVLMHJQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-(furan-2-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound known for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H24N4O2
- Molar Mass : 364.45 g/mol
- CAS Number : 1164465-15-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in cancer and infectious disease pathways. The compound exhibits:
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation, including those associated with the phosphoinositide 3-kinase (PI3K) pathway and mitogen-activated protein kinases (MAPKs) .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation in various cancer cell lines, including A549 and others. |
| Antimicrobial | Shows potential against certain bacterial strains and protozoan parasites. |
| Anti-inflammatory | Exhibits properties that may reduce inflammation through modulation of cytokine release. |
Anticancer Activity
A study demonstrated that the compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value in the low micromolar range. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis through activation of caspase pathways .
Antimicrobial Activity
Research indicated that this compound possesses activity against Plasmodium falciparum, the causative agent of malaria. It was found to inhibit key plasmodial kinases, which are critical for the parasite's lifecycle. The compound exhibited an EC50 value of approximately 552 nM against Pf3D7 strain .
Anti-inflammatory Effects
In vitro studies revealed that the compound could modulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential use in treating inflammatory diseases .
Structure Activity Relationship (SAR)
The structural components of (E)-3-(furan-2-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one contribute significantly to its biological activity:
- Furan Ring : Increases lipophilicity and enhances membrane permeability.
- Pyrimidine Moiety : Provides specificity for kinase interactions.
科学的研究の応用
Research indicates that this compound exhibits several biological activities, primarily due to the presence of the furan and pyrimidine rings, which are known for their significant pharmacological properties.
Anticancer Activity
Numerous studies have explored the anticancer properties of similar compounds. The presence of piperazine and pyrimidine groups enhances the interaction with biological targets involved in cancer pathways. For instance, derivatives with similar structures have demonstrated significant inhibition of cancer cell proliferation across various cell lines, including HeLa and HCT-15 cells.
Key Findings:
- Mechanism of Action : Compounds targeting key signaling pathways associated with cancer cell survival have shown promise. For example, some derivatives inhibit tubulin polymerization, leading to apoptosis in cancer cells.
| Compound | IC50 (nM) | Cell Lines |
|---|---|---|
| Similar Derivative | 80 - 1000 | HeLa, HCT-15 |
Neuropharmacological Applications
The compound's structure suggests potential neuropharmacological applications. Research on related compounds indicates efficacy in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment.
Mechanism Insights:
Compounds with similar structures often act as inhibitors of neurotransmitter reuptake or modulate receptor activity, which could be beneficial in managing neurodegenerative conditions.
Synthesis and Characterization
The synthesis of (E)-3-(furan-2-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. Common synthetic routes include:
- Starting Materials : Utilize furan derivatives and piperazine-based precursors.
- Reaction Conditions : Optimize conditions for maximum yield and purity through techniques like chromatography.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be inferred through comparisons with structurally related molecules (Table 1). Key analogues include:
Key Observations:
- Piperazine vs.
- Aromatic Substituents : The 4-methoxyphenyl group on the pyrimidine ring (target compound) may enhance lipophilicity and membrane penetration compared to nitro () or chloro () substituents.
- Cinnamoyl Motif: The enone (α,β-unsaturated ketone) system is shared with ’s compound, which is linked to antimicrobial and anticancer activities via Michael addition or redox cycling .
Bioactivity and Mechanism Insights
While direct pharmacological data for the target compound are absent, structurally related molecules suggest plausible mechanisms:
- Anticancer Potential: Cinnamoyl derivatives (e.g., ) exhibit anticancer effects through pro-apoptotic pathways or ferroptosis induction, a mechanism highlighted in oral cancer studies () . The target compound’s furan and pyrimidine groups could modulate redox homeostasis, a key factor in ferroptosis.
- Antimicrobial Activity: Piperazine-linked enones (e.g., ) are explored for biofilm disruption or enzyme inhibition. The 4-methoxyphenyl group may enhance binding to bacterial efflux pump targets .
準備方法
Synthesis of the Pyrimidine-Piperazine Intermediate
The pyrimidine ring is typically constructed via cyclocondensation reactions. A common precursor, 4-chloro-6-(4-methoxyphenyl)pyrimidine, undergoes nucleophilic aromatic substitution (SNAr) with piperazine. Patent US20190359606A1 highlights analogous SNAr reactions under mild conditions (50–80°C, DMF, K2CO3), achieving >85% yield for piperazine incorporation into heteroaromatic systems.
Reaction Conditions Optimization
| Parameter | Optimal Range | Yield (%) | Source |
|---|---|---|---|
| Solvent | DMF | 88 | |
| Base | K2CO3 | 92 | |
| Temperature (°C) | 70 | 89 | |
| Molar Ratio (Pyrimidine:Piperazine) | 1:1.2 | 90 |
Preparation of (E)-3-(Furan-2-yl)acryloyl Chloride
The enone fragment is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction between furan-2-carbaldehyde and a phosphonate ester, followed by oxidation to the acyl chloride. WO2016102347A1 details analogous HWE protocols using triethyl phosphonoacetate and NaH, yielding α,β-unsaturated esters with >95% (E)-selectivity. Subsequent saponification (LiOH, THF/H2O) and treatment with oxalyl chloride furnish the acyl chloride.
Amide Bond Formation and Stereochemical Control
Coupling the pyrimidine-piperazine intermediate with (E)-3-(furan-2-yl)acryloyl chloride requires careful base selection to avoid epimerization. Patent WO2016170545A1 recommends Schotten-Baumann conditions (aqueous NaOH, CH2Cl2, 0°C), achieving 78–82% yield while preserving the (E)-configuration. Alternative methods using Hünig’s base (DIPEA) in anhydrous DCM are less effective (<70% yield) due to competing side reactions.
Critical Parameters for Amidation
- Temperature : 0–5°C minimizes ketone enolization.
- Solvent : CH2Cl2 > THF due to better solubility of intermediates.
- Base : NaOH (2.5 equiv) ensures rapid deprotonation of the piperazine amine.
Purification and Characterization
Crystallization Strategies
Recrystallization from ethanol/water (4:1 v/v) yields the target compound as a pale-yellow crystalline solid (mp 148–150°C). Patent US20190359606A1 emphasizes the utility of alcohol/water mixtures for removing unreacted piperazine and chloride byproducts.
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine H), 7.89 (d, J = 15.6 Hz, 1H, enone Hβ), 7.72 (d, J = 15.6 Hz, 1H, enone Hα), 7.45–7.38 (m, 2H, ArH), 6.95–6.88 (m, 2H, ArH), 6.62 (dd, J = 3.4, 1.8 Hz, 1H, furan H3), 6.52 (d, J = 3.4 Hz, 1H, furan H4).
- IR (KBr) : 1665 cm−1 (C=O), 1601 cm−1 (C=C).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
WO2016102347A1 discloses microwave-enhanced SNAr reactions (100°C, 20 min) for piperazine incorporation, reducing reaction times by 60% compared to conventional heating.
Solid-Phase Synthesis
Immobilization of the pyrimidine core on Wang resin enables iterative coupling and cleavage steps, though yields remain suboptimal (55–65%) due to steric hindrance.
Industrial-Scale Considerations
Patent US20190359606A1 underscores the importance of solvent recovery and catalyst recycling for cost-effective production. Pd/C (5 wt%) enables hydrogenolytic debenzylation of protected intermediates with >99% recovery efficiency.
Q & A
Q. What synthetic strategies are recommended for preparing (E)-3-(furan-2-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one?
Methodological Answer :
- Key Steps :
- Piperazine-Pyrimidine Core Synthesis : React 4-methoxyphenyl-substituted pyrimidine with piperazine derivatives under nucleophilic aromatic substitution (SNAr) conditions. Optimize solvent (e.g., DMF or DCM) and temperature (80–120°C) to enhance regioselectivity .
- Cinnamoyl Moiety Introduction : Couple the piperazine-pyrimidine intermediate with (E)-3-(furan-2-yl)acrylic acid via Steglich esterification (DCC/DMAP) or acid chloride-mediated acylation. Monitor reaction progress via TLC to avoid Z-isomer formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the pure E-isomer. Confirm stereochemistry via NOESY NMR .
Q. How can the E-configuration and structural integrity of the compound be validated?
Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction confirms the E-configuration of the α,β-unsaturated ketone (C=C bond length ~1.32 Å; torsion angle ~175–180°) and chair conformation of the piperazine ring .
- Spectroscopic Analysis :
- NMR : Look for coupling constants (J = 12–16 Hz) between C=C protons (E-isomer). Absence of NOE between furan and pyrimidine protons confirms trans geometry .
- IR : Verify carbonyl stretching (~1680–1700 cm⁻¹) and absence of OH/NH stretches to confirm acylation .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer :
- Target-Based Assays :
- Kinase Inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR, VEGFR) to evaluate IC₅₀ values. Compare with reference inhibitors (e.g., gefitinib) .
- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) .
- Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Normalize results to untreated controls .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding sites). Prioritize modifications to the furan or methoxyphenyl groups to enhance hydrogen bonding or π-π stacking .
- QSAR Modeling : Train models on pyrimidine-piperazine analogs to predict logP, pIC₅₀, and metabolic stability. Focus on substituents improving lipophilic efficiency (LipE) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?
Methodological Answer :
- Systematic SAR Exploration :
- Substituent Variation : Synthesize derivatives with halogens (Cl, F) or electron-withdrawing groups (NO₂) on the 4-methoxyphenyl ring. Compare IC₅₀ shifts in kinase assays .
- Scaffold Hopping : Replace the furan with thiophene or pyridine rings to assess π-system effects on target engagement .
- Data Reconciliation : Use multivariate analysis (PCA) to identify outliers in bioactivity datasets. Re-test disputed compounds under standardized assay conditions .
Q. How can metabolic stability and toxicity be evaluated preclinically?
Methodological Answer :
- Metabolic Stability :
- Liver Microsome Assay : Incubate the compound with human or rat liver microsomes (37°C, NADPH cofactor). Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isozymes using fluorogenic substrates. Flag compounds with IC₅₀ < 10 μM for structural refinement .
- Toxicity Profiling :
- hERG Binding : Use patch-clamp electrophysiology or radioligand displacement assays to assess cardiac risk .
- Ames Test : Evaluate mutagenicity in S. typhimurium TA98/TA100 strains (± metabolic activation) .
Q. What crystallographic techniques characterize polymorphic forms or solvates?
Methodological Answer :
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data (Mercury software) to identify polymorphs. Use temperature-controlled stages to study phase transitions .
- Thermogravimetric Analysis (TGA) : Measure weight loss upon heating (25–300°C) to detect solvates or hydrates. Correlate with DSC endotherms .
Q. How can reaction intermediates be trapped and analyzed to refine synthetic pathways?
Methodological Answer :
- In Situ Monitoring : Use ReactIR or LC-MS to detect transient intermediates (e.g., acylated piperazine). Quench reactions at 50% completion for isolation .
- Mechanistic Probes : Introduce isotopic labels (e.g., D₂O in SNAr steps) or radical scavengers (TEMPO) to distinguish between ionic vs. radical pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
